molecular formula C36H41NO6 B11954374 5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide CAS No. 13096-63-4

5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide

Cat. No.: B11954374
CAS No.: 13096-63-4
M. Wt: 583.7 g/mol
InChI Key: QYIKWJWGECKSEN-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE is a complex organic compound with the molecular formula C36H41NO6 and a molecular weight of 583.731 g/mol . This compound is characterized by its multiple benzyl groups attached to a gluconamide backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE typically involves the protection of hydroxyl groups on a glucose derivative followed by amide formation. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale benzylation and amide formation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE involves its interaction with specific molecular targets. The benzyl groups provide hydrophobic interactions, while the gluconamide backbone can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSE: Similar in structure but lacks the dimethylamino group.

    N-ACETYL-1,3,4,6-TETRA-O-BENZYL-BETA-D-GLUCOSAMINE: Contains an acetyl group instead of the dimethylamino group.

    1-O-BENZYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOSIDE: Features acetyl groups instead of benzyl groups.

Uniqueness

N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE is unique due to its combination of benzyl and dimethylamino groups, which provide distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Properties

CAS No.

13096-63-4

Molecular Formula

C36H41NO6

Molecular Weight

583.7 g/mol

IUPAC Name

5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide

InChI

InChI=1S/C36H41NO6/c1-37(2)36(39)35(43-26-31-21-13-6-14-22-31)34(42-25-30-19-11-5-12-20-30)33(41-24-29-17-9-4-10-18-29)32(38)27-40-23-28-15-7-3-8-16-28/h3-22,32-35,38H,23-27H2,1-2H3

InChI Key

QYIKWJWGECKSEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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